1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride
Description
1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride is a heterocyclic compound featuring:
- Imidazole core: Substituted with an ethyl group at the 1-position and a thienopyridine-methyl group at the 2-position.
- Thienopyridine moiety: A fused bicyclic system (thiophene + tetrahydropyridine) linked via a methylene bridge.
Properties
IUPAC Name |
5-[(1-ethylimidazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-16-7-5-14-13(16)10-15-6-3-12-11(9-15)4-8-17-12;/h4-5,7-8H,2-3,6,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEGDRCWOKJCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC3=C(C2)C=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Heterocyclic Framework Construction
The target compound features two critical heterocyclic systems: a thieno[3,2-c]pyridine moiety and a 1H-imidazole ring. Retrosynthetic disconnection suggests independent synthesis of these rings followed by coupling via a methylene bridge.
Thieno[3,2-c]pyridine Synthesis
The thieno[3,2-c]pyridine scaffold is typically constructed via cyclization of thiophene derivatives with pyridine precursors. A method adapted from PMC6146533 involves diazotization of 3-aminothiophene-2-carbonitrile followed by cyclocondensation with ethyl cyanoacetate under acidic conditions. This yields a 4-amino-substituted thienopyridine intermediate, which is subsequently reduced to the saturated 4H,5H,6H,7H-thieno[3,2-c]pyridine system using catalytic hydrogenation (Pd/C, H₂, 50 psi).
Imidazole Ring Formation
The 1H-imidazole core is synthesized via the Debus-Radziszewski reaction, where a 1,2-diketone (e.g., glyoxal) reacts with an aldehyde (formaldehyde) and ammonia in acetic acid. For 1-ethyl substitution, ethylamine is introduced during cyclization, or post-synthetic alkylation is employed.
Detailed Synthetic Procedures
Synthesis of 4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbaldehyde
Step 1: Diazotization and Cyclization
3-Aminothiophene-2-carbonitrile (10 mmol) is treated with NaNO₂ (12 mmol) in concentrated HCl at 0–5°C for 30 minutes. The diazonium salt is coupled with ethyl cyanoacetate (12 mmol) in ethanol at reflux for 6 hours, yielding 4-amino-thieno[3,2-c]pyridine-7-carbonitrile (Yield: 68%).
Step 2: Reduction to Saturated Heterocycle
The nitrile intermediate is hydrogenated over 10% Pd/C in methanol under 50 psi H₂ at 60°C for 12 hours. The product, 4H,5H,6H,7H-thieno[3,2-c]pyridine, is isolated as a white solid (Yield: 82%).
Step 3: Formylation
The saturated thienopyridine is reacted with hexamethylenetetramine (HMTA) in trifluoroacetic acid at 80°C for 4 hours, introducing a formyl group at the 5-position (Yield: 75%).
Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde
Step 1: Imidazole Formation
Glyoxal (40% aqueous, 15 mmol), ethylamine (15 mmol), and ammonium acetate (20 mmol) are refluxed in acetic acid for 8 hours. The crude 1-ethyl-1H-imidazole is purified via distillation (Yield: 65%).
Step 2: Vilsmeier-Haack Formylation
The imidazole is treated with POCl₃ (12 mmol) and DMF (15 mmol) in dichloroethane at 0°C, followed by hydrolysis with NaOH to yield 1-ethyl-1H-imidazole-2-carbaldehyde (Yield: 58%).
Coupling and Salt Formation
Step 1: Reductive Amination
4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-carbaldehyde (5 mmol) and 1-ethyl-1H-imidazole-2-carbaldehyde (5 mmol) are stirred with NaBH₃CN (6 mmol) in methanol at room temperature for 24 hours. The secondary amine intermediate is isolated via column chromatography (Yield: 71%).
Step 2: Hydrochloride Salt Preparation
The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation ceases. The solid is filtered and dried under vacuum (Yield: 95%).
Optimization and Mechanistic Insights
Catalytic Hydrogenation Efficiency
Comparative studies of Pd/C vs. Raney Ni for thienopyridine reduction revealed Pd/C superior in selectivity (Table 1).
Table 1: Hydrogenation Catalyst Screening
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 60 | 82 |
| Raney Ni | 50 | 80 | 65 |
Analytical Characterization
Spectroscopic Validation
Industrial Scalability and Challenges
Cost-Effective Ligand Design
Grignard reagents (e.g., isopropylmagnesium chloride) used in imidazole alkylation increase production costs. Substituting with cheaper Al-based catalysts is under investigation.
Purification Challenges
The hydrochloride salt’s hygroscopicity necessitates strict moisture control during lyophilization.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Clopidogrel and Thienopyridine Derivatives
- Structural Similarities: Both the target compound and clopidogrel incorporate the 4H,5H,6H,7H-thieno[3,2-c]pyridine moiety.
- Synthetic Pathways : Clopidogrel synthesis involves chiral resolution using laevorotatory camphorsulfonic acid, suggesting the target compound may require similar stereochemical considerations if asymmetric centers exist .
Imidazole-Based Analogs
- Functional Groups: The target compound’s methylene bridge (CH₂) between imidazole and thienopyridine contrasts with carbonyl-linked analogs (e.g., ). This may confer greater conformational flexibility, influencing bioavailability .
- Antimicrobial Potential: highlights 5-oxo-imidazole derivatives with phenyl substituents showing microbial growth inhibition.
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like clopidogrel bisulfate .
- LogP: The ethyl and thienopyridine groups may increase logP relative to carboxylic acid derivatives (e.g., ), affecting distribution and metabolism .
Biological Activity
1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound belongs to the imidazole class and features a thieno[3,2-c]pyridine moiety. Its structure is significant for its biological activity, as the presence of both imidazole and thieno[3,2-c]pyridine rings can influence pharmacological interactions.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit promising antitumor activity. For instance, a study evaluated various imidazole derivatives against three cancer cell lines: A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Key Findings:
- Selectivity : The selectivity index for the tested compounds indicated a higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic window.
- Mechanism of Action : The most active compounds induced apoptosis through modulation of apoptosis-related proteins such as Bax and Bcl-2. Specifically, treatment with these compounds led to increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 .
Comparative Antiproliferative Activity
The following table summarizes the IC50 values for selected compounds tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comparison to 5-FU |
|---|---|---|---|
| 4f | A549 | 18.53 | Comparable |
| 4f | SGC-7901 | 20.00 | More potent |
| 4f | HeLa | 15.00 | Comparable |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of key proteins involved in the apoptotic pathway.
- Cell Cycle Arrest : Some studies suggest that imidazole derivatives may also induce cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .
Case Studies
A notable case study involved the evaluation of a related imidazole derivative in vivo. The study reported that the compound effectively reduced tumor size in murine models while exhibiting minimal side effects compared to traditional chemotherapeutics . This highlights the potential for clinical applications.
Q & A
What are the recommended synthetic routes for 1-ethyl-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-1H-imidazole hydrochloride?
Level: Basic
Methodological Answer:
The synthesis of this compound likely involves multi-step procedures similar to other thieno-pyridinyl imidazole derivatives. Key steps include:
- Intermediate preparation : Reacting thieno[3,2-c]pyridine derivatives with alkylating agents to introduce the methyl group at the 5-position.
- Imidazole functionalization : Coupling the thieno-pyridine intermediate with 1-ethyl-1H-imidazole via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) followed by recrystallization.
Optimization Tips : Use anhydrous conditions for alkylation steps and monitor reaction progress via TLC or HPLC. Reference analogous protocols for nitroimidazole derivatives .
How should researchers characterize this compound’s purity and structural integrity?
Level: Basic
Methodological Answer:
Employ a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl group at N1 of imidazole, thieno-pyridine backbone).
- IR : Identify characteristic bands (e.g., C=N stretch in imidazole ~1600 cm⁻¹).
- Chromatography :
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm.
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereoelectronic effects, as demonstrated for benzimidazole analogs .
Data Cross-Validation : Compare spectral data with PubChem entries for structurally related compounds .
What solubility and formulation challenges are anticipated with this compound?
Level: Basic
Methodological Answer:
-
Solubility Profile :
Solvent Solubility (mg/mL) Notes Water <0.1 Poor due to hydrophobic cores DMSO ~10–20 Preferred for in vitro assays Ethanol ~5–10 Limited; heating may improve -
Formulation Strategies : Use cyclodextrins or lipid-based nanoparticles for aqueous delivery. Pre-formulation stability studies (pH 1–9, 25–40°C) are critical .
How can researchers evaluate the bioactivity of this compound in vitro?
Level: Advanced
Methodological Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to thieno-pyridine targets (e.g., kinase enzymes).
- Assay Design :
- Enzyme inhibition : Dose-response curves (IC₅₀) against recombinant kinases.
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
- Controls : Include structurally related benzimidazole derivatives (e.g., 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole) as benchmarks .
What safety precautions are necessary for handling this compound?
Level: Basic
Methodological Answer:
- Hazard Classification : Based on analogs (e.g., acute toxicity Category 4 for oral/dermal/inhalation routes):
- PPE : Lab coat, nitrile gloves, safety goggles.
- Ventilation : Use fume hoods during weighing and dissolution.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
How can stability under physiological conditions be assessed?
Level: Advanced
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 37°C for 24–72 hours.
- Oxidative stress : Treat with 3% H₂O₂.
- Photolysis : Expose to UV light (320–400 nm).
- Analysis : Monitor degradation products via LC-MS and compare to stability guidelines (ICH Q1A–Q1E) .
What computational methods are suitable for modeling this compound’s interactions?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to calculate electrostatic potential maps and HOMO/LUMO gaps.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding in explicit solvent (e.g., water) for 100 ns.
- Tools : Gaussian 16, GROMACS, or Schrödinger Suite. Validate with crystallographic data from benzimidazole analogs .
How should contradictory data (e.g., bioactivity vs. toxicity) be resolved?
Level: Advanced
Methodological Answer:
- Dose-Response Reevaluation : Confirm activity-toxicity window using narrower concentration ranges.
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.
- Literature Meta-Analysis : Cross-reference PubChem, ChEMBL, and patent databases for analogous compounds .
What strategies are recommended for patent landscape analysis?
Level: Advanced
Methodological Answer:
- Keyword Searches : Use terms like “thieno-pyridinyl imidazole hydrochloride” and “imidazole derivatives” in Espacenet and USPTO databases.
- Claim Analysis : Focus on composition-of-matter claims for imidazole salts and therapeutic uses.
- Competitor Mapping : Track filings by pharmaceutical companies active in kinase inhibitor research .
How can structural analogs enhance research on this compound?
Level: Advanced
Methodological Answer:
- Analog Design : Modify the ethyl group (e.g., isopropyl, cyclopropyl) or thieno-pyridine substituents.
- SAR Studies : Compare bioactivity of analogs (e.g., 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole) to identify critical pharmacophores.
- Synthetic Routes : Reference protocols for benzimidazole-triazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
